2-[4-(Dibenzylamino)phenyl]acetic acid
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Overview
Description
2-[4-(Dibenzylamino)phenyl]acetic acid is an organic compound with the molecular formula C22H21NO2 and a molecular weight of 331.41 g/mol . It is characterized by the presence of a dibenzylamino group attached to a phenylacetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dibenzylamino)phenyl]acetic acid typically involves the reaction of 4-(dibenzylamino)benzaldehyde with a suitable acetic acid derivative under acidic or basic conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, to react with the aldehyde, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dibenzylamino)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
2-[4-(Dibenzylamino)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[4-(Dibenzylamino)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit tyrosine-protein phosphatases, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl group attached to acetic acid.
4-(Dibenzylamino)benzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.
Benzylacetic acid: Contains a benzyl group attached to acetic acid.
Uniqueness
2-[4-(Dibenzylamino)phenyl]acetic acid is unique due to the presence of both dibenzylamino and phenylacetic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21NO2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[4-(dibenzylamino)phenyl]acetic acid |
InChI |
InChI=1S/C22H21NO2/c24-22(25)15-18-11-13-21(14-12-18)23(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,24,25) |
InChI Key |
FRRWBVVEZGHOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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